molecular formula C19H15N3O3 B11942537 2-(2-((2-Hydroxy-1-naphthyl)methylene)hydrazino)-2-oxo-N-phenylacetamide CAS No. 881456-00-4

2-(2-((2-Hydroxy-1-naphthyl)methylene)hydrazino)-2-oxo-N-phenylacetamide

Cat. No.: B11942537
CAS No.: 881456-00-4
M. Wt: 333.3 g/mol
InChI Key: HVODOYJSCBFRTH-UDWIEESQSA-N
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Description

2-(2-((2-Hydroxy-1-naphthyl)methylene)hydrazino)-2-oxo-N-phenylacetamide is a complex organic compound with the molecular formula C23H17N3O3. This compound is known for its unique structure, which includes a naphthyl group, a hydrazino group, and a phenylacetamide moiety. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-Hydroxy-1-naphthyl)methylene)hydrazino)-2-oxo-N-phenylacetamide typically involves the condensation of 2-hydroxy-1-naphthaldehyde with hydrazine derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

The process involves multiple steps, including purification and characterization to ensure the desired product’s purity and identity .

Chemical Reactions Analysis

Types of Reactions

2-(2-((2-Hydroxy-1-naphthyl)methylene)hydrazino)-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinonoid derivatives, while reduction can yield hydrazine derivatives .

Scientific Research Applications

2-(2-((2-Hydroxy-1-naphthyl)methylene)hydrazino)-2-oxo-N-phenylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-((2-Hydroxy-1-naphthyl)methylene)hydrazino)-2-oxo-N-phenylacetamide involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its biological activity. Additionally, its hydrazone linkage allows it to participate in redox reactions, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-((2-Hydroxy-1-naphthyl)methylene)hydrazino)-2-oxo-N-phenylacetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to form stable coordination complexes and participate in redox reactions makes it particularly valuable in research and potential therapeutic applications .

Properties

CAS No.

881456-00-4

Molecular Formula

C19H15N3O3

Molecular Weight

333.3 g/mol

IUPAC Name

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-N-phenyloxamide

InChI

InChI=1S/C19H15N3O3/c23-17-11-10-13-6-4-5-9-15(13)16(17)12-20-22-19(25)18(24)21-14-7-2-1-3-8-14/h1-12,23H,(H,21,24)(H,22,25)/b20-12+

InChI Key

HVODOYJSCBFRTH-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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